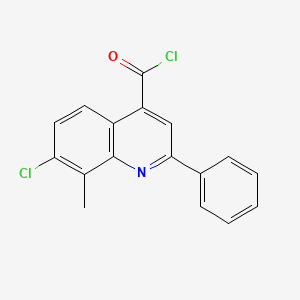

7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO/c1-10-14(18)8-7-12-13(17(19)21)9-15(20-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYZSOFSUZEZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285076 | |

| Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-22-3 | |

| Record name | 6338-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route to 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

- Condensation Reaction: The quinoline core is typically constructed via condensation of substituted aniline derivatives with β-ketoesters under acidic or basic catalysis, forming 4-hydroxyquinoline intermediates.

- Cyclization and Substitution: Subsequent cyclization and substitution reactions introduce the chlorine atom at position 7 and the methyl group at position 8.

- Phenyl Group Incorporation: The phenyl substituent at position 2 is introduced either through coupling reactions or by using appropriately substituted starting materials.

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Condensation | Aniline derivative + β-ketoester | 80–120 °C | Inert atmosphere (N₂) |

| Cyclization | Acidic/basic catalyst | Controlled heat | Pd or Cu catalysts may be used |

| Halogenation (Chlorination) | Thionyl chloride (SOCl₂) or PCl₅ | Ambient to reflux | For selective chlorination |

| Purification | Recrystallization / Column chromatography | Ambient | Ethanol/water or ethyl acetate/hexane |

Yields typically exceed 70%, with purity above 95% after purification.

Conversion to 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride

The critical step in preparing the target compound is the transformation of the carboxylic acid group into the corresponding acid chloride (carbonyl chloride).

Reagents and Conditions

- Common Chlorinating Agents: Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) are the reagents of choice.

- Solvents: Anhydrous solvents such as dichloromethane (DCM), chloroform, or toluene are used to facilitate the reaction.

- Temperature: Typically conducted at ambient temperature to reflux conditions (0–70 °C), depending on the reagent and solvent.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent hydrolysis and side reactions.

Reaction Mechanism

The carboxylic acid reacts with the chlorinating agent to first form an intermediate acyl chlorosulfite (in the case of SOCl₂), which then eliminates sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding the acid chloride.

Detailed Synthetic Procedure Example

| Step | Procedure |

|---|---|

| Starting Material | 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid |

| Reagent | Thionyl chloride (1.2 equivalents) |

| Solvent | Anhydrous dichloromethane (DCM) |

| Temperature | Stir at room temperature for 2–4 hours, then reflux for 1 hour |

| Work-up | Evaporate excess SOCl₂ and solvent under reduced pressure |

| Purification | Recrystallization from cold hexane or column chromatography (silica gel, ethyl acetate/hexane) |

| Yield | Typically 75–85% |

| Purity | >95% confirmed by HPLC-MS and NMR |

Analytical Confirmation of Product

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of the quinoline core, methyl, phenyl, and acid chloride groups.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic acid chloride C=O stretch near 1800 cm⁻¹ and aromatic C-Cl stretches around 750 cm⁻¹.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C17H12ClNOCl (molecular weight approx. 314 g/mol).

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%).

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Quinoline core synthesis | Aniline derivatives + β-ketoesters | 80–120 °C | 70–85 | Inert atmosphere, Pd/Cu catalysts used |

| Chlorination of quinoline ring | SOCl₂, PCl₅ | Ambient to reflux | 75–85 | Selective chlorination at C7 |

| Conversion of carboxylic acid to acid chloride | SOCl₂ or (COCl)₂, anhydrous DCM | RT to reflux | 75–85 | Inert atmosphere, moisture sensitive |

| Purification | Recrystallization, column chromatography | Ambient | — | Ensures >95% purity |

Industrial Considerations

- Scale-up: Industrial synthesis follows similar routes with optimization for reaction times, reagent stoichiometry, and continuous flow reactors.

- Purification: Automated chromatography and crystallization ensure consistent purity.

- Safety: Handling of chlorinating agents requires strict moisture control and proper ventilation due to release of corrosive gases (HCl, SO₂).

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

Substitution Reactions: The major products are derivatives of this compound, where the chloride group is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline backbone with a carbonyl chloride functional group at the 4-position, a chlorine atom at the 7-position, and a methyl group at the 8-position. This specific arrangement contributes to its reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride exhibits significant antibacterial and antifungal properties. Its potential as an antimicrobial agent is particularly relevant in the context of increasing antibiotic resistance among pathogens. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for further development into therapeutic agents against resistant infections .

Anti-inflammatory Effects : The compound has been identified as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a crucial role in regulating inflammation and metabolic processes. Activation of PPARα by this compound has shown promise in reducing inflammatory responses in models of diabetic retinopathy, suggesting therapeutic applications in ocular diseases .

Angiogenesis Inhibition : Preliminary studies have demonstrated that this compound can inhibit angiogenesis, which is the formation of new blood vessels from existing ones. This property is particularly valuable in treating conditions characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitution, where the carbonyl chloride group can be replaced by different nucleophiles (e.g., amines or alcohols) to form diverse derivatives .

Biochemical Research

The compound's ability to interact with specific enzymes and proteins makes it a valuable tool in biochemical research. Its mechanism of action involves binding to target proteins, thereby altering their activity and influencing metabolic pathways. This characteristic allows researchers to explore its potential as a probe for studying enzyme functions and metabolic regulation .

Case Study 1: Diabetic Retinopathy Model

In a study involving diabetic rats, administration of this compound resulted in reduced leukostasis and vascular leakage within retinal tissues. The compound preserved retinal function while mitigating inflammatory responses, indicating its potential use in managing diabetic retinopathy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. The findings revealed significant antibacterial activity, suggesting that this compound could be developed into a therapeutic agent for treating multidrug-resistant infections .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Quinoline core with carbonyl chloride | Antimicrobial, anti-inflammatory |

| 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | Quinoline core with carboxylic acid | Antimicrobial, PPARα agonist |

| 2-Phenylquinoline-4-carboxylic acid | Lacks chlorine substituent | Limited biological activity compared to chlorinated derivatives |

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of pharmaceuticals and other organic compounds.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 6338-22-3

- Molecular Formula: C₁₇H₁₁Cl₂NO

- Molecular Weight : 316.18 g/mol

- Structure: Features a quinoline backbone substituted with chlorine (C7), methyl (C8), phenyl (C2), and a reactive carbonyl chloride group (C4) .

Properties :

- Reactivity : The carbonyl chloride group (-COCl) confers high electrophilicity, making it a versatile intermediate for synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution .

- Applications : Primarily used in medicinal chemistry and organic synthesis as a building block for pharmaceuticals, agrochemicals, and dyes .

Table 1: Structural and Functional Comparisons

Key Comparative Insights :

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity of the carbonyl chloride, favoring nucleophilic substitution. For example, 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride (C₁₇H₉Cl₄NO) exhibits higher reactivity but greater environmental toxicity . Electron-Donating Groups (e.g., OCH₃): Increase solubility and stability. The methoxy derivative (C₂₁H₁₆ClNO₂) is preferred in applications requiring moderate reactivity and improved hydrophilicity .

Functional Group Transformations :

- Carbonyl Chloride vs. Carboxylic Acid : The parent compound (6338-22-3) is a reactive intermediate, while its carboxylic acid analogs (e.g., 588711-30-2) are less reactive and often serve as final products in drug discovery .

Heterocyclic Modifications: Thienyl vs. Phenyl: Replacing phenyl with thienyl (C₁₅H₉Cl₂NOS) introduces sulfur, which alters electronic properties and enhances binding to biological targets (e.g., enzymes or receptors) .

Environmental and Safety Considerations :

- Compounds with multiple chlorines (e.g., 1160256-71-2) are often discontinued due to persistence in ecosystems and handling risks, whereas derivatives with fewer halogens (e.g., 6338-22-3) remain widely used .

Table 2: Application-Specific Comparisons

Biological Activity

7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₇H₁₁Cl₂N O

- CAS Number : 6338-22-3

- Molecular Weight : Approximately 305.18 g/mol

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways.

- DNA Interference : Some studies suggest that quinoline derivatives can interfere with DNA replication and transcription, potentially inducing apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Klebsiella pneumoniae | 6 µg/mL | |

| Pseudomonas aeruginosa | 5 µg/mL |

These results indicate that the compound possesses promising antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The following table summarizes the findings:

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 8.0 | |

| HeLa (cervical cancer) | 9.5 | ||

| Doxorubicin (control) | MCF-7 | 0.1 | |

| HeLa | 0.15 |

The compound showed an IC50 value of 8.0 μM against MCF-7 breast cancer cells and 9.5 μM against HeLa cervical cancer cells, suggesting that it may be a viable candidate for further development in cancer therapy.

Case Studies and Research Findings

- Antibacterial Efficacy : In a study evaluating several quinoline derivatives, it was found that the introduction of specific substituents significantly enhanced the antibacterial activity against multi-drug resistant strains compared to traditional antibiotics like ciprofloxacin .

- Cancer Cell Line Studies : Research demonstrated that quinoline derivatives could induce apoptosis in cancer cells through mitochondrial pathways and inhibition of topoisomerases, which are critical for DNA replication .

- Structure–Activity Relationship (SAR) : Studies on SAR revealed that modifications on the quinoline core could lead to enhanced potency and selectivity for specific biological targets, making this compound a focus for future drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.